(-)-史特加纳辛
描述
This would typically include the compound’s chemical name, its molecular formula, and possibly its structure. Any known uses or applications of the compound would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions, and any products formed during these reactions.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用
抗有丝分裂和抗微管蛋白活性
- 抗有丝分裂特性:紫杉醇抑制海胆卵的卵裂,并在特定浓度下阻止有丝分裂装置的形成。这突出了其在研究细胞分裂过程中的潜在作用 (Wang, Rebhum, & Kupchan, 1977)。
- 抗微管蛋白作用:该化合物在体外抑制微管蛋白聚合,并且被观察到导致预先形成的微管蛋白解聚,表明其在微管蛋白动力学研究中的效用 (Wang, Rebhum, & Kupchan, 1977)。
抑制 HeLa 细胞生长
- 紫杉醇已被证明可以阻断有丝分裂中 HeLa 细胞的复制,作为癌症细胞生物学研究中的重要工具 (Schiff, Kende, & Horwitz, 1978)。
合成与立体化学
- 不对称合成:研究人员已经成功合成了 (+)-紫杉醇,确定了天然 (-)-紫杉醇的绝对立体化学。这对于了解该化合物的分子结构和活性关系至关重要 (Tomioka, Ishiguro, & Koga, 1980)。
- 类似物合成:已经合成了新的紫杉醇类似物,重点是它们的立体化学构型,拓宽了其在药物研究中的应用范围 (Laurent et al., 2011)。
构效关系
- 紫杉醇的构效关系,特别是在抑制微管蛋白装配方面,已被广泛研究。这项研究有助于在分子水平上更好地理解其作用方式 (Zavala, Guénard, Robin, & Brown, 1980)。
修饰和稳定性
- 人们已经努力修饰紫杉醇以提高其稳定性和有效性,例如用 1,5-二取代三唑取代内酯环,这对于开发更有效的药物非常重要 (Imperio et al., 2007)。
细胞毒活性
- 紫杉醇类似物的细胞毒活性已经得到检验,揭示了它们在治疗各种癌症中的潜在治疗应用 (Tomioka et al., 1991)。
安全和危害
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include toxicity data, precautions for handling and storage, and first aid measures.
未来方向
This would involve a discussion of potential future research directions. This could include potential applications, areas of study that need further investigation, and predictions for future developments in the field.
I hope this general outline is helpful. If you have a different compound or topic you’d like me to look up, feel free to ask!
属性
IUPAC Name |
[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTXBUKLGQCZHC-XFQAVAEZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961694 | |
Record name | Steganacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Steganacin | |
CAS RN |
41451-68-7 | |
Record name | Steganacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。